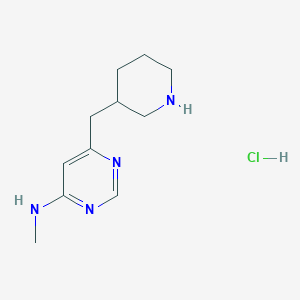
5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H7ClF3N3O2 and its molecular weight is 305.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
One area of research is the synthesis of heterocyclic compounds, including pyrazole derivatives, which are crucial in medicinal and pharmaceutical industries. These compounds exhibit broad synthetic applications and bioavailability due to their structural versatility. Hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of pyrazole scaffolds, indicating the potential for developing new compounds with complex structures for various applications (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Research
Pyrazole derivatives are recognized for their wide range of biological activities. Research on these compounds encompasses exploring their potential in addressing significant health concerns, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. For instance, studies on pyrazoline derivatives have demonstrated their importance in developing new anticancer agents, highlighting the versatility of pyrazole-based compounds in therapeutic applications (Ray et al., 2022).
Organometallic Chemistry and Material Science
Research also extends into the organometallic chemistry of pyrazole-based ligands. These compounds exhibit potential in forming complexes with metals, which could be of interest in catalysis, material science, and the study of metalloproteins (Etienne, 1996). The versatility of these ligands in forming various complexes underlines their potential in synthesizing new materials with unique properties.
Propiedades
IUPAC Name |
5-(3-chloropyridin-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c12-7-2-1-3-16-8(7)9-6(10(19)20)4-17-18(9)5-11(13,14)15/h1-4H,5H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGNDWMVQCXBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=NN2CC(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



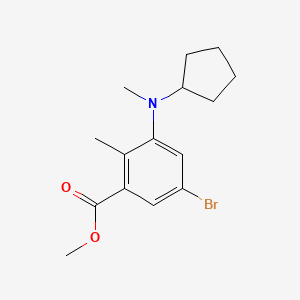

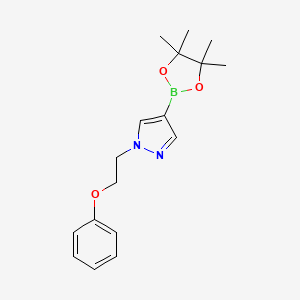

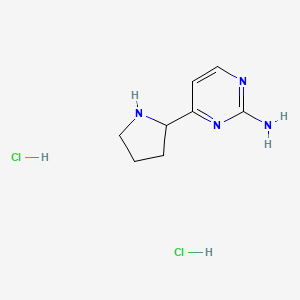
![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid dimethylamide hydrochloride](/img/structure/B1402320.png)


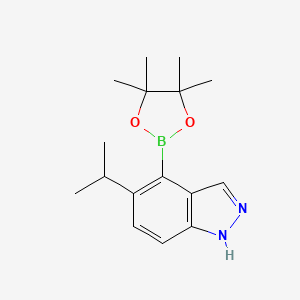
![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1402326.png)

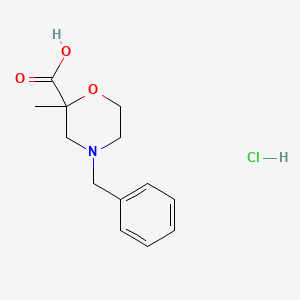
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402331.png)
